4-ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-Ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a fluoro atom, and a sulfonamide group attached to an indolin-2-one derivative
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization, similar to the benzene ring . This interaction can result in changes at the molecular level, affecting the function of the target.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific target and biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indolin-2-one core This can be achieved through the cyclization of tryptophan derivatives or other suitable precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as a bioactive molecule in the treatment of various diseases, including cancer and microbial infections. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound has been studied for its therapeutic properties. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various industrial processes.
Comparison with Similar Compounds
4-Methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
3-Fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
4-Ethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Uniqueness: 4-Ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide stands out due to the presence of both ethoxy and fluoro groups, which can influence its reactivity and biological activity. This combination of functional groups provides unique properties that are not found in the other similar compounds.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-3-24-16-7-5-13(10-14(16)18)25(22,23)19-12-4-6-15-11(8-12)9-17(21)20(15)2/h4-8,10,19H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZMWPOQDXXCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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